molecular formula C8H12O2 B12125291 1-Methyl-1,1'-BI(cyclopropyl)-2-carboxylic acid

1-Methyl-1,1'-BI(cyclopropyl)-2-carboxylic acid

Cat. No.: B12125291
M. Wt: 140.18 g/mol
InChI Key: UEHLZRCCIWVHBH-UHFFFAOYSA-N
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Description

1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid is an organic compound characterized by the presence of two cyclopropyl rings and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-methylcyclopropyl ketone with diazomethane under acidic conditions to form the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process .

Industrial Production Methods

In industrial settings, the production of 1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclohexene: A structurally similar compound with a cyclohexene ring instead of cyclopropyl rings.

    1-Methylcyclobutene: Another related compound with a cyclobutene ring.

    N-[1’-Methyl-1,1’-bi(cyclopropyl)-1-yl]-2-(1H-tetrazol-1-yl)acetamide: A derivative with additional functional groups .

Uniqueness

1-Methyl-1,1’-BI(cyclopropyl)-2-carboxylic acid is unique due to its dual cyclopropyl rings, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-cyclopropyl-2-methylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c1-8(5-2-3-5)4-6(8)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

UEHLZRCCIWVHBH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(=O)O)C2CC2

Origin of Product

United States

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